molecular formula C6H11N5 B15239347 {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine

{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B15239347
M. Wt: 153.19 g/mol
InChI Key: WZUWXVKKYXDQRK-UHFFFAOYSA-N
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Description

{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe molecular formula of this compound is C6H11N5, and it has a molecular weight of 153.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with formamide, followed by cyclization to form the triazolopyrimidine core . The reaction is usually carried out under reflux conditions with ethanol as the solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activities .

Biology

In biological research, this compound has been studied for its antimicrobial, antiviral, and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial and viral strains .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has been investigated for its role as a protease inhibitor, particularly in the context of SARS-CoV-2 .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities and chemical reactivity. Its ability to act as a protease inhibitor, particularly against SARS-CoV-2, sets it apart from other similar compounds .

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylmethanamine

InChI

InChI=1S/C6H11N5/c7-3-5-1-2-8-6-9-4-10-11(5)6/h4-5H,1-3,7H2,(H,8,9,10)

InChI Key

WZUWXVKKYXDQRK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NN2C1CN

Origin of Product

United States

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